
Exatecan intermediate 11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exatecan intermediate 11 is a chemical compound used as an intermediate in the synthesis of Exatecan, a potent antitumor agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Exatecan intermediate 11 can be synthesized through a series of chemical reactions starting from 3-fluoro-4-methylaniline. The process involves acylation, bromination, and cross-coupling reactions to form intermediate A. Intermediate A is then subjected to a rearrangement reaction to produce intermediate B, which is further processed to obtain Exatecan mesylate through deprotection, condensation, and hydrolysis reactions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The starting materials are relatively inexpensive, and the reaction steps are designed to be simple and efficient, making the process suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Exatecan intermediate 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain Exatecan mesylate. Each reaction step is designed to produce high-purity intermediates that contribute to the overall efficiency of the synthesis process .
Wissenschaftliche Forschungsanwendungen
Exatecan intermediate 11 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Integral in the development of Exatecan, which is used in cancer treatment.
Industry: Employed in the large-scale production of Exatecan mesylate for pharmaceutical applications
Wirkmechanismus
Exatecan intermediate 11, as part of the synthesis of Exatecan, contributes to the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By inhibiting this enzyme, Exatecan induces DNA damage, leading to cell death, particularly in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Topotecan: Another camptothecin derivative used as a topoisomerase I inhibitor.
Irinotecan: A camptothecin analog used in cancer therapy.
SN-38: The active metabolite of Irinotecan with potent antitumor activity
Uniqueness
Exatecan intermediate 11 is unique due to its role in the synthesis of Exatecan, which has shown superior antitumor activity compared to other camptothecin derivatives. Its water solubility and potent inhibition of DNA topoisomerase I make it a valuable compound in cancer treatment .
Eigenschaften
Molekularformel |
C13H13FN2O3 |
|---|---|
Molekulargewicht |
264.25 g/mol |
IUPAC-Name |
N-[(7Z)-3-fluoro-7-hydroxyimino-4-methyl-8-oxo-5,6-dihydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C13H13FN2O3/c1-6-8-3-4-10(16-19)13(18)12(8)11(5-9(6)14)15-7(2)17/h5,19H,3-4H2,1-2H3,(H,15,17)/b16-10- |
InChI-Schlüssel |
TUUIIOPQMWHACM-YBEGLDIGSA-N |
Isomerische SMILES |
CC1=C(C=C(C2=C1CC/C(=N/O)/C2=O)NC(=O)C)F |
Kanonische SMILES |
CC1=C(C=C(C2=C1CCC(=NO)C2=O)NC(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


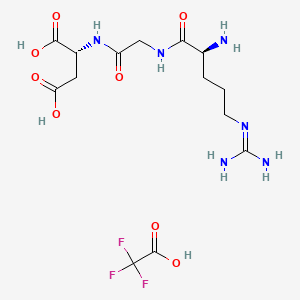
![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
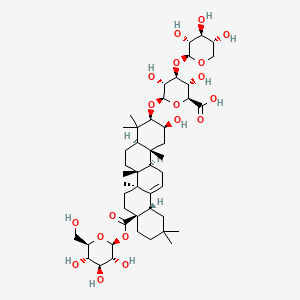
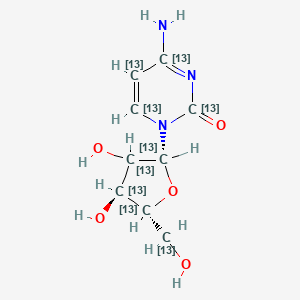
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
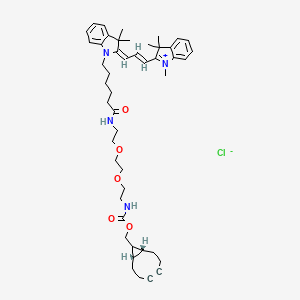
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
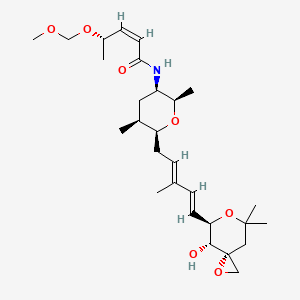
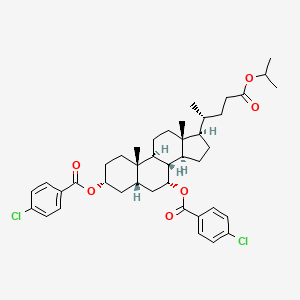
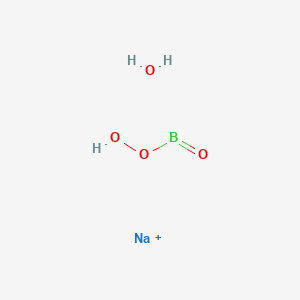
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)
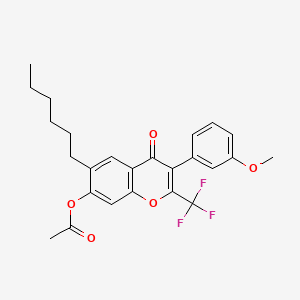
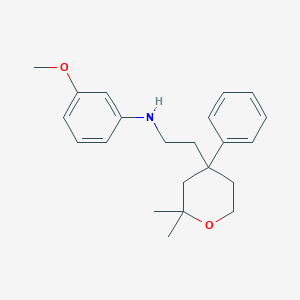
![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)
